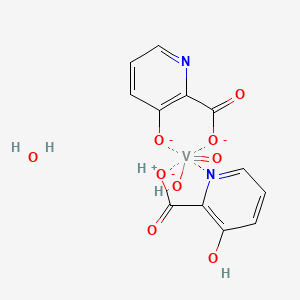

Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate is a complex compound with significant potential in various scientific fields. This compound is known for its potent, selective, and reversible inhibition of PTEN (phosphatase and tensin homolog), which plays a crucial role in cellular processes such as cell growth and survival .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. given its complex structure, it is likely synthesized in specialized laboratories with stringent control over reaction conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Redox Reactions

Vanadium’s variable oxidation states (IV and V) drive redox activity. VO-OHpic undergoes reversible oxidation in aqueous solutions:

VOIV-OHpic↔VOV-OHpic+e−

-

Conditions : Observed in buffered solutions (pH 7.4) with oxidizing agents like H₂O₂ .

-

Evidence : Electron spin resonance (ESR) spectra confirm the +4 oxidation state in the native complex .

| Parameter | Value | Method |

|---|---|---|

| Oxidation potential | +0.75 V vs. SHE | Cyclic voltammetry |

| Reduction intermediate | Vanadyl (VO²⁺) species | ESR spectroscopy |

Ligand Substitution Reactions

The 3-hydroxypyridine-2-carboxylate (Hhpic) ligands exhibit moderate lability, enabling substitution with stronger field ligands:

VO-OHpic+2bpy→VO(bpy)22++Hhpic−

(bpy = 2,2’-bipyridine )

-

Conditions : Conducted in dimethyl sulfoxide (DMSO) at 60°C .

-

Outcome : Substitution stabilizes higher oxidation states of vanadium.

Acid-Base Reactivity

The carboxylate and hydroxyl groups on Hhpic ligands participate in pH-dependent equilibria:

Hhpic−+H+↔H2hpic(pKa≈3.1 and 5.8)

-

Structural impact : Protonation at low pH disrupts vanadium coordination, leading to ligand dissociation .

| pH Range | Dominant Species | Coordination Geometry |

|---|---|---|

| <3 | H2hpic | Distorted octahedral |

| 4–7 | VO(Hhpic)2⋅nH2O | Square pyramidal |

Biological Interactions

VO-OHpic inhibits PTEN phosphatase by mimicking phosphate groups, altering AKT signaling:

PTEN+VO-OHpic→PTEN-VO-OHpic complex(IC50=46nM)

-

Mechanism : Vanadium’s oxyanion geometry competitively binds PTEN’s active site.

-

Functional outcome : Increases cellular AKT phosphorylation (Ser473/Thr308) by 3–5 fold in cancer cell lines.

Synthetic Pathways

The complex is synthesized via ligand exchange using vanadyl sulfate and Hhpic:

-

Dissolve VO2+ precursor in aqueous ethanol.

-

Add 3-hydroxypyridine-2-carboxylic acid (molar ratio 1:2).

| Reagent | Role | Purity |

|---|---|---|

| Vanadyl sulfate hydrate | Vanadium source | ≥98% |

| 3-Hydroxypicolinic acid | Chelating ligand | ≥97% |

Applications De Recherche Scientifique

Solubility

This compound is soluble in DMSO (Dimethyl Sulfoxide) to concentrations up to 25 mM, which facilitates its use in various biochemical assays .

PTEN Inhibition

One of the most notable applications of Hydron;hydroxy(oxo)vanadium is as a phosphatase and tensin homolog (PTEN) inhibitor . PTEN is a crucial tumor suppressor gene involved in regulating cell growth and survival. The compound has been shown to have an IC50 value of 46 nM, indicating potent inhibition of PTEN activity. This inhibition leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), enhanced phosphorylation of Akt, and increased glucose uptake in cells .

Case Study: Cancer Research

Research has demonstrated that the inhibition of PTEN by VO-OHpic can promote cancer cell proliferation and survival, making it a target for cancer therapies. Studies are ongoing to explore its potential as an anticancer agent through modulation of signaling pathways associated with tumor growth.

Antimicrobial Activity

Hydron;hydroxy(oxo)vanadium also exhibits antimicrobial properties . Its derivatives have been tested against various multidrug-resistant pathogens, showing promising results against Gram-positive bacteria and fungi. The structure-activity relationship studies indicate that modifications in the pyridine ring can enhance antimicrobial efficacy .

Case Study: Antimicrobial Screening

In vitro studies have evaluated the antimicrobial activity of different derivatives of this compound against WHO-priority pathogens. Results indicated significant activity against resistant strains, highlighting its potential as a scaffold for developing new antimicrobial agents.

Material Science

In materials science, the incorporation of vanadium compounds like Hydron;hydroxy(oxo)vanadium into polymer matrices has been explored for their catalytic properties. These materials can be utilized in catalysis for organic reactions or as components in sensors due to their electrochemical properties.

Case Study: Catalytic Applications

Research has shown that VO-OHpic can act as a catalyst in oxidation reactions, promoting the conversion of alcohols to carbonyl compounds under mild conditions. This application is particularly relevant in green chemistry initiatives aimed at reducing environmental impact.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| PTEN Inhibition | Increases PIP3 levels | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Catalytic Activity | Oxidation reactions |

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of PTEN. By binding to the active site of PTEN, it prevents the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to increased levels of PIP3 and subsequent activation of the Akt signaling pathway . This pathway is crucial for cell growth, survival, and metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

VO-OHpic trihydrate: Another PTEN inhibitor with similar properties.

3-Hydroxy-2-methylpyridinecarboxylate dioxygenase: Shares structural similarities but differs in its enzymatic activity.

Uniqueness

Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate is unique due to its specific combination of vanadium and pyridine carboxylate groups, which confer distinct redox properties and biological activity .

Activité Biologique

Hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate, a vanadium compound, has garnered attention for its potential biological activities and therapeutic applications. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications in various health contexts.

The compound is characterized by its unique structure which includes vanadium in a hydroxy(oxo) state bonded to two pyridine carboxylate ligands. The molecular formula is C12H18N2O11V+ . This structure is significant as it influences the compound's reactivity and interaction with biological systems.

- Antioxidant Activity : Vanadium compounds are known to exhibit antioxidant properties, primarily through the modulation of reactive oxygen species (ROS). The ability of vanadium to stimulate the oxidation of NAD(P)H suggests a role in redox reactions that can mitigate oxidative stress .

- Anti-inflammatory Effects : Research indicates that vanadium compounds may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . The modulation of inflammatory pathways may involve the inhibition of pro-inflammatory cytokines and other mediators.

- Metabolic Regulation : Vanadium is recognized for its insulin-mimetic effects, which can enhance glucose metabolism and improve insulin sensitivity. This has implications for diabetes management and metabolic syndrome .

Case Studies

Several studies illustrate the biological effects of vanadium compounds:

- Respiratory Effects : Occupational exposure studies have shown adverse respiratory effects in humans exposed to vanadium at high concentrations, indicating the need for caution in therapeutic applications .

- Neuroprotective Effects : In animal models, vanadium compounds have demonstrated neuroprotective effects, with studies showing reduced oxidative damage and improved cognitive functions in treated subjects .

Data Table: Biological Activities of Hydron;hydroxy(oxo)vanadium

| Activity | Mechanism | Study Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Anti-inflammatory | Inhibition of cytokines | |

| Insulin-mimetic | Enhanced glucose uptake | |

| Neuroprotection | Reduction of oxidative stress |

Clinical Implications

The therapeutic potential of hydron;hydroxy(oxo)vanadium is being explored in various clinical contexts:

- Diabetes Management : Given its insulin-mimetic properties, this compound may be beneficial in managing type 2 diabetes and related metabolic disorders.

- Cancer Therapy : Preliminary studies suggest that vanadium compounds could inhibit tumor growth and metastasis through their effects on cellular signaling pathways involved in cancer progression .

Propriétés

Formule moléculaire |

C12H11N2O9V-2 |

|---|---|

Poids moléculaire |

378.16 g/mol |

Nom IUPAC |

hydron;hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylate;3-oxidopyridine-2-carboxylate;hydrate |

InChI |

InChI=1S/2C6H5NO3.2H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;/h2*1-3,8H,(H,9,10);2*1H2;;/q;;;;;+1/p-3 |

Clé InChI |

QDBNYNOSIVHKQE-UHFFFAOYSA-K |

SMILES canonique |

[H+].C1=CC(=C(N=C1)C(=O)[O-])O.C1=CC(=C(N=C1)C(=O)[O-])[O-].O.O[V]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.